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Compound of Interest

Compound Name: 3-Aminobenzoic acid

Cat. No.: B119506 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Aminobenzoic acid (m-Aminobenzoic acid), a key building block in organic synthesis and

pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, including

experimental protocols and data presented in a clear, tabular format for ease of reference and

comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 3-
Aminobenzoic acid. Both ¹H and ¹³C NMR data are presented below.

¹H NMR Spectral Data
The proton NMR spectrum of 3-Aminobenzoic acid reveals distinct signals for the aromatic

protons and the protons of the amino and carboxylic acid groups. The chemical shifts are

influenced by the solvent used for analysis.
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Proton Assignment
Chemical Shift (δ) in

ppm (DMSO-d₆)

Multiplicity &

Coupling Constant

(J) in Hz

Chemical Shift (δ) in

ppm (H₂O)

-COOH 12.45 s Not specified

Aromatic H 7.15 t, J=1.8 Hz 7.29

Aromatic H 7.04-7.09 m 7.28

Aromatic H 6.73-6.75 m 6.97

-NH₂ 5.29 s Not specified

s = singlet, t = triplet, m = multiplet Source:[1][2]

¹³C NMR Spectral Data
The carbon NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Chemical Shift (δ) in ppm (DMSO-d₆)

C=O 168.3

Aromatic C-NH₂ 149.2

Aromatic C-H 131.7

Aromatic C-H 129.3

Aromatic C-H 118.4

Aromatic C-H 117.1

Aromatic C-COOH 114.9

Source:[1]

Experimental Protocol for NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a high-resolution NMR spectrometer.
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Sample Preparation: A small amount of 3-Aminobenzoic acid is dissolved in a deuterated

solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O).

Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift

referencing (0.00 ppm).[1]

Instrumentation: Data acquisition is performed on spectrometers operating at frequencies

such as 400 MHz or 600 MHz.[1][2]

Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR

spectra.
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A simplified workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 3-Aminobenzoic acid
based on their characteristic vibrational frequencies.

IR Spectral Data
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The IR spectrum of solid 3-Aminobenzoic acid shows characteristic absorption bands for the

amine, carboxylic acid, and aromatic functionalities.

Vibrational Mode Wavenumber (cm⁻¹)

O-H stretch (Carboxylic acid) 3300-2500 (broad)

N-H stretch (Amine) 3400-3300

C=O stretch (Carboxylic acid) 1700-1680

C=C stretch (Aromatic) 1600-1450

C-N stretch (Amine) 1340-1250

O-H bend (Carboxylic acid) 1440-1395

N-H bend (Amine) 1650-1580

Note: The exact peak positions can vary slightly depending on the sample preparation method.

Experimental Protocol for IR Spectroscopy
For solid samples like 3-Aminobenzoic acid, common preparation techniques include the KBr

pellet and Nujol mull methods.

KBr Pellet Method: A small amount of the sample (1-2 mg) is finely ground with

spectroscopic grade potassium bromide (KBr) (100-200 mg).[3] The mixture is then pressed

under high pressure to form a transparent pellet, which is placed in the spectrometer's

sample holder.[3]

Nujol Mull Method: A few milligrams of the solid are ground with a drop or two of Nujol (a

mineral oil) to create a paste.[4] This paste is then pressed between two salt plates (e.g.,

NaCl or KBr) to form a thin film for analysis.[3]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the

spectrum. A background spectrum is typically collected before running the sample.[3]
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Workflow for IR spectroscopic analysis of solid samples.
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Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule

and is particularly useful for conjugated systems like 3-Aminobenzoic acid.

UV-Vis Spectral Data
The UV-Vis spectrum of 3-Aminobenzoic acid exhibits absorption maxima corresponding to π

→ π* electronic transitions within the aromatic ring and the carbonyl group.

Wavelength (λmax)

194 nm

226 nm

272 nm

Source:[5]

Experimental Protocol for UV-Vis Spectroscopy
Sample Preparation: A solution of 3-Aminobenzoic acid is prepared by dissolving a

precisely weighed sample in a suitable UV-transparent solvent (e.g., acetonitrile, water, or

ethanol) to a known concentration.[5]

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used. A cuvette

containing the pure solvent is used as a reference.

Data Acquisition: The absorbance of the sample solution is measured over a range of

wavelengths, typically from 200 to 400 nm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b119506?utm_src=pdf-body-img
https://www.benchchem.com/product/b119506?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/c5/ra/c5ra17731f/c5ra17731f1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminobenzoic-Acid
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Infrared_IR_Spectroscopy_of_Ethyl_Aminobenzoate_Derivatives.pdf
https://uomustansiriyah.edu.iq/media/lectures/4/4_2019_02_18!07_52_51_PM.pdf
https://sielc.com/uv-vis-spectrum-of-3-aminobenzoic-acid
https://www.benchchem.com/product/b119506#spectroscopic-data-of-3-aminobenzoic-acid-nmr-ir-uv-vis
https://www.benchchem.com/product/b119506#spectroscopic-data-of-3-aminobenzoic-acid-nmr-ir-uv-vis
https://www.benchchem.com/product/b119506#spectroscopic-data-of-3-aminobenzoic-acid-nmr-ir-uv-vis
https://www.benchchem.com/product/b119506#spectroscopic-data-of-3-aminobenzoic-acid-nmr-ir-uv-vis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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